molecular formula C20H23N3O2S B6104293 2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-thiophen-2-ylpropan-1-one

2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-thiophen-2-ylpropan-1-one

Cat. No.: B6104293
M. Wt: 369.5 g/mol
InChI Key: ZGHHPRJBTVZHCE-UHFFFAOYSA-N
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Description

2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-thiophen-2-ylpropan-1-one is a complex organic compound that features a unique combination of indole, piperazine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-thiophen-2-ylpropan-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring is synthesized through Fischer indole synthesis.

    Introduction of the Piperazine Group: The piperazine ring is introduced via nucleophilic substitution reactions.

    Formation of the Thiophene Ring: The thiophene ring is synthesized using a Paal-Knorr synthesis.

    Coupling Reactions: The indole, piperazine, and thiophene moieties are coupled together using cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-thiophen-2-ylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-thiophen-2-ylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-thiophen-2-ylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-furan-2-ylpropan-1-one: Similar structure but with a furan ring instead of a thiophene ring.

    2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-pyridin-2-ylpropan-1-one: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of 2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-thiophen-2-ylpropan-1-one lies in its specific combination of indole, piperazine, and thiophene moieties, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)-3-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-22-8-10-23(11-9-22)18(17-7-4-12-26-17)20(25)19(24)15-13-21-16-6-3-2-5-14(15)16/h2-7,12-13,18,20-21,25H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHHPRJBTVZHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CC=CS2)C(C(=O)C3=CNC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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